3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride
CAS No.:
Cat. No.: VC17987520
Molecular Formula: C10H17ClN4O2S
Molecular Weight: 292.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN4O2S |
|---|---|
| Molecular Weight | 292.79 g/mol |
| IUPAC Name | 3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H |
| Standard InChI Key | MJOKRTLSAOCHKI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride, reflecting its bicyclic core (8-azabicyclo[3.2.1]octane) and the sulfonated triazole substituent. Its molecular formula is C₁₈H₁₇ClN₅O₄S, with a molecular weight of 399.4 g/mol. The InChI code (InChI=1S/C18H17N5O4S/c1-22...) provides a standardized representation of its stereochemistry and connectivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride |
| Molecular Formula | C₁₈H₁₇ClN₅O₄S |
| Molecular Weight | 399.4 g/mol |
| InChI | InChI=1S/C18H17N5O4S/c1-22... |
Structural Analysis
The molecule comprises two primary moieties:
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8-Azabicyclo[3.2.1]octane: A bicyclic structure with a nitrogen atom at the bridgehead, conferring rigidity and influencing pharmacokinetic properties .
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4-Methyl-4H-1,2,4-triazole-3-sulfonyl group: A sulfonated triazole ring that enhances solubility and enables hydrogen bonding with biological targets .
The hydrochloride salt form improves stability and bioavailability, a common strategy in drug development.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the formation of the triazole ring. Key steps include:
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Triazole Cyclization: Reacting hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions to form the 1,2,4-triazole core.
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Sulfonation: Introducing the sulfonyl group via reaction with sulfonyl chlorides or sulfur trioxide complexes .
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Bicyclic Framework Assembly: Constructing the 8-azabicyclo[3.2.1]octane through intramolecular cyclization of amino alcohol precursors .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Reaction Chemistry
The compound participates in diverse reactions, leveraging:
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Sulfonyl Group Reactivity: Nucleophilic substitution at the sulfur atom, enabling the formation of sulfonamides or sulfonate esters .
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Triazole Ring Modifications: Electrophilic aromatic substitution or coordination with metal ions, enhancing biological activity.
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Bicyclic Nitrogen Reactivity: Quaternary ammonium salt formation or hydrogen bonding interactions .
Physicochemical Properties
Physical Properties
The compound is a crystalline solid at room temperature, with moderate solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its hydrochloride salt form increases aqueous solubility compared to the free base.
Table 2: Physicochemical Profile
| Property | Description |
|---|---|
| State | Crystalline solid |
| Solubility | Soluble in water, DMSO, methanol |
| Melting Point | 210–215°C (decomposes) |
| Stability | Stable under inert atmosphere |
Chemical Stability
The sulfonyl group confers resistance to hydrolysis under acidic conditions, while the triazole ring remains stable up to 150°C. Degradation occurs via oxidative pathways, particularly in the presence of strong oxidizing agents.
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s sulfonated triazole moiety enables interaction with enzymatic active sites. Patent literature highlights its structural similarity to AKR1C3 (aldo-keto reductase) inhibitors, suggesting potential in modulating steroid hormone metabolism . The bicyclic framework may enhance binding affinity to hydrophobic pockets in target proteins .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a versatile scaffold for developing:
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Antimicrobial Agents: Triazole derivatives are known for antifungal and antibacterial activity .
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Enzyme Inhibitors: Targeting AKR1C3 or similar enzymes involved in inflammation and cancer .
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Neuropharmaceuticals: Bicyclic amines are explored as serotonin or dopamine reuptake inhibitors .
Chemical Probes
Its rigid structure makes it suitable for studying protein-ligand interactions via X-ray crystallography or NMR spectroscopy.
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